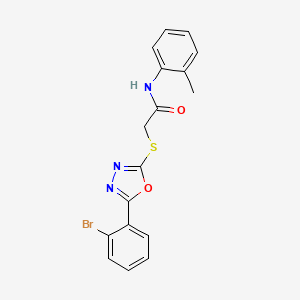
2-((5-(2-Bromophenyl)-1,3,4-oxadiazol-2-yl)thio)-N-(o-tolyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-((5-(2-Bromophenyl)-1,3,4-oxadiazol-2-yl)thio)-N-(o-tolyl)acetamide is a synthetic organic compound that belongs to the class of oxadiazole derivatives This compound is characterized by the presence of a bromophenyl group, an oxadiazole ring, and a thioacetamide moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-((5-(2-Bromophenyl)-1,3,4-oxadiazol-2-yl)thio)-N-(o-tolyl)acetamide typically involves the following steps:
Formation of the Oxadiazole Ring: The oxadiazole ring is synthesized by reacting a hydrazide with a carboxylic acid derivative under dehydrating conditions.
Introduction of the Bromophenyl Group: The bromophenyl group is introduced through a nucleophilic substitution reaction, where a brominated aromatic compound reacts with the oxadiazole intermediate.
Thioacetamide Formation: The final step involves the reaction of the oxadiazole derivative with a thioacetamide compound, resulting in the formation of this compound.
Industrial Production Methods
Industrial production methods for this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This can include the use of catalysts, controlled temperature, and pressure conditions, as well as purification techniques such as recrystallization and chromatography.
Análisis De Reacciones Químicas
Types of Reactions
2-((5-(2-Bromophenyl)-1,3,4-oxadiazol-2-yl)thio)-N-(o-tolyl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the oxadiazole ring to other heterocyclic structures.
Substitution: The bromophenyl group can participate in electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like sodium hydride or potassium carbonate can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the aromatic ring.
Aplicaciones Científicas De Investigación
2-((5-(2-Bromophenyl)-1,3,4-oxadiazol-2-yl)thio)-N-(o-tolyl)acetamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It may be used in the development of new materials with specific properties.
Mecanismo De Acción
The mechanism of action of 2-((5-(2-Bromophenyl)-1,3,4-oxadiazol-2-yl)thio)-N-(o-tolyl)acetamide involves its interaction with molecular targets and pathways within biological systems. The oxadiazole ring and bromophenyl group are believed to play a crucial role in its biological activity. The compound may interact with enzymes, receptors, or other proteins, leading to modulation of cellular processes.
Comparación Con Compuestos Similares
Similar Compounds
- 2-((5-Phenyl-1,3,4-oxadiazol-2-yl)thio)-N-(o-tolyl)acetamide
- 2-((5-(4-Chlorophenyl)-1,3,4-oxadiazol-2-yl)thio)-N-(o-tolyl)acetamide
- 2-((5-(2-Fluorophenyl)-1,3,4-oxadiazol-2-yl)thio)-N-(o-tolyl)acetamide
Uniqueness
2-((5-(2-Bromophenyl)-1,3,4-oxadiazol-2-yl)thio)-N-(o-tolyl)acetamide is unique due to the presence of the bromophenyl group, which can influence its reactivity and biological activity. The combination of the oxadiazole ring and thioacetamide moiety also contributes to its distinct properties compared to similar compounds.
This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Propiedades
Fórmula molecular |
C17H14BrN3O2S |
|---|---|
Peso molecular |
404.3 g/mol |
Nombre IUPAC |
2-[[5-(2-bromophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl]-N-(2-methylphenyl)acetamide |
InChI |
InChI=1S/C17H14BrN3O2S/c1-11-6-2-5-9-14(11)19-15(22)10-24-17-21-20-16(23-17)12-7-3-4-8-13(12)18/h2-9H,10H2,1H3,(H,19,22) |
Clave InChI |
YOADCFBYULUUQB-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC=CC=C1NC(=O)CSC2=NN=C(O2)C3=CC=CC=C3Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




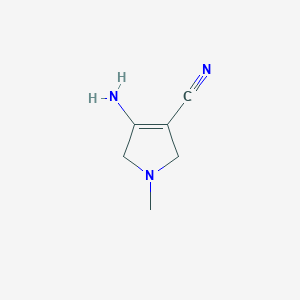
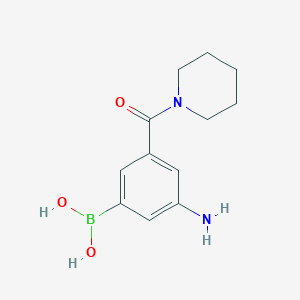

![2-Allyl-2H-benzo[d][1,2,3]triazole-5-carboxylic acid](/img/structure/B11784710.png)
![Ethyl 3-(2,2,2-trifluoroethyl)-3H-[1,2,3]triazolo[4,5-D]pyrimidine-7-carboxylate](/img/structure/B11784717.png)
![4-(3,4-Dimethylphenyl)-3,4-dihydrofuro[3,4-d]pyrimidine-2,5(1H,7H)-dione](/img/structure/B11784727.png)
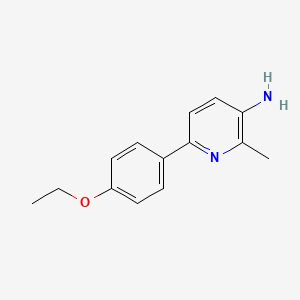
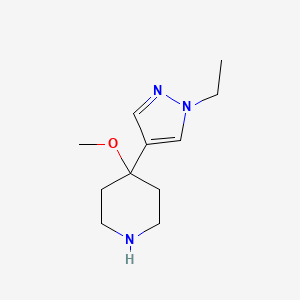

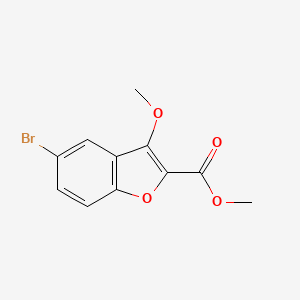
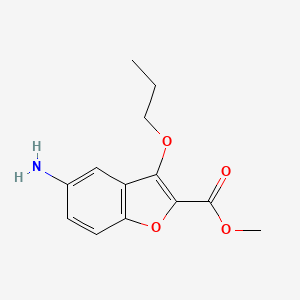
![(R)-4-ethyl-3,4-dihydro-2H-pyrido[2,3-b][1,4,5]oxathiazepine 1,1-dioxide](/img/structure/B11784781.png)
